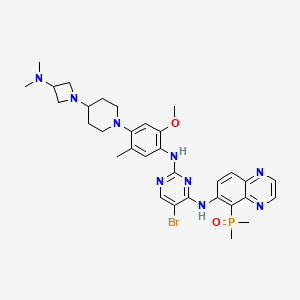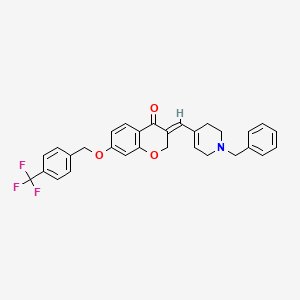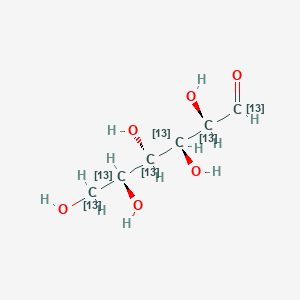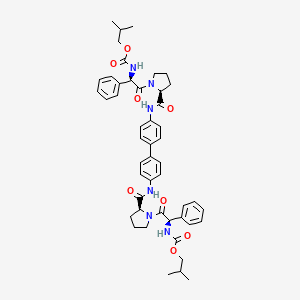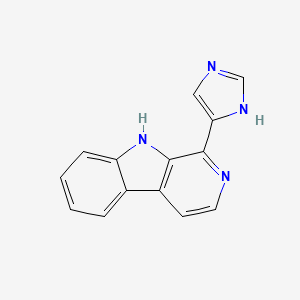
Ido1/tdo-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ido1/tdo-IN-4 is a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes play a crucial role in the metabolism of tryptophan, an essential amino acid. By inhibiting these enzymes, this compound has shown potential in the treatment of various diseases, including cancer, depression, and autoimmune disorders .
Vorbereitungsmethoden
The synthesis of Ido1/tdo-IN-4 involves several steps. One common method includes the formation of hydrogen bonds with IDO1 and π-π stacking interactions with TDO . The synthetic route typically involves the use of organic solvents like dimethyl sulfoxide (DMSO) and methanol (MeOH) for dissolving and diluting the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Ido1/tdo-IN-4 undergoes various chemical reactions, including oxidation and reduction. The compound forms hydrogen bonds with IDO1 and π-π stacking interactions with TDO . Common reagents used in these reactions include molecular dioxygen for oxidation and reducing agents for reduction. The major products formed from these reactions are typically stable complexes with the target enzymes, which inhibit their activity .
Wissenschaftliche Forschungsanwendungen
Ido1/tdo-IN-4 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of tryptophan metabolism. In biology and medicine, it has shown promise in cancer immunotherapy by reversing immunosuppression in the tumor microenvironment . The compound is also being researched for its potential in treating depression and autoimmune disorders . Additionally, it has applications in the study of metabolic diseases and infectious diseases .
Wirkmechanismus
The mechanism of action of Ido1/tdo-IN-4 involves the inhibition of IDO1 and TDO enzymes. These enzymes catalyze the conversion of tryptophan to kynurenine, a pathway that plays a role in immunosuppression . By inhibiting these enzymes, this compound reduces the levels of kynurenine, thereby enhancing immune responses and reducing tumor growth . The molecular targets of this compound include the active sites of IDO1 and TDO, where it forms stable complexes that inhibit their activity .
Vergleich Mit ähnlichen Verbindungen
Ido1/tdo-IN-4 is unique in its dual inhibition of both IDO1 and TDO. Similar compounds include epacadostat, which primarily inhibits IDO1, and other IDO1 inhibitors like indoximod and navoximod . this compound’s ability to inhibit both IDO1 and TDO makes it more versatile in targeting tryptophan metabolism pathways . This dual inhibition can potentially lead to more effective treatments for diseases where both enzymes play a role.
Eigenschaften
Molekularformel |
C14H10N4 |
|---|---|
Molekulargewicht |
234.26 g/mol |
IUPAC-Name |
1-(1H-imidazol-5-yl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H10N4/c1-2-4-11-9(3-1)10-5-6-16-14(13(10)18-11)12-7-15-8-17-12/h1-8,18H,(H,15,17) |
InChI-Schlüssel |
HUTBKGSJEGKJBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CN=CN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)
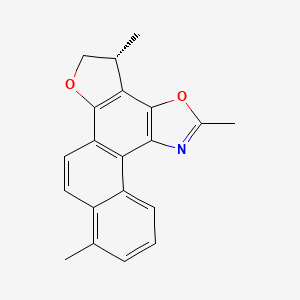
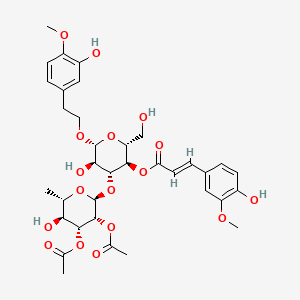
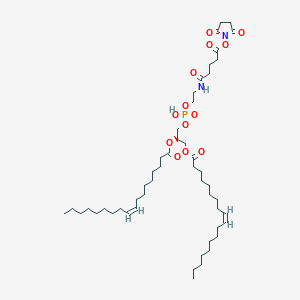
![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)
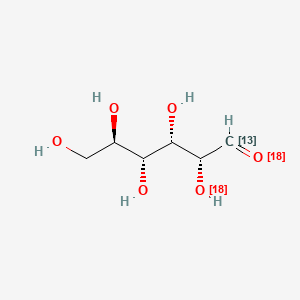
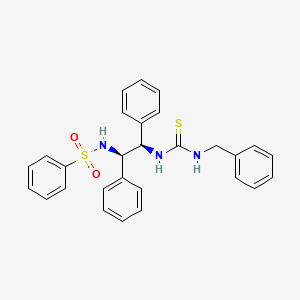
![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)
